N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine
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Overview
Description
N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The compound’s structure features a nitrophenyl group attached to an indazole ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine typically involves the reaction of 2-nitrobenzyl chloride with 1H-indazole-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Oxidation: Various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N-[(2-aminophenyl)methyl]-1H-indazol-5-amine.
Substitution: Formation of various substituted indazole derivatives.
Oxidation: Formation of oxidized indazole products.
Scientific Research Applications
N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The indazole ring can bind to specific enzymes or receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-nitrophenyl)methyl]-1H-indazole-3-amine
- N-[(2-nitrophenyl)methyl]-1H-indazole-4-amine
- N-[(2-nitrophenyl)methyl]-1H-indazole-6-amine
Uniqueness
N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine is unique due to its specific substitution pattern on the indazole ring, which influences its chemical reactivity and biological activity. The position of the nitrophenyl group and the amine group on the indazole ring can significantly impact the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]-1H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)14-4-2-1-3-10(14)8-15-12-5-6-13-11(7-12)9-16-17-13/h1-7,9,15H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFNMTVHKQPZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NN=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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